2-Tetrazene, 1,1-diethyl-4,4-dimethyl-

Description

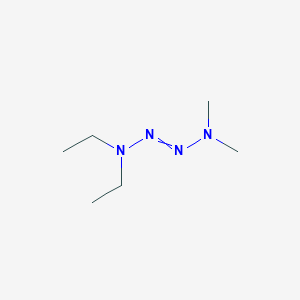

2-Tetrazene derivatives are a class of nitrogen-rich compounds characterized by a linear N₄ chain with substituents at the terminal nitrogen atoms. The compound "2-Tetrazene, 1,1-diethyl-4,4-dimethyl-" features ethyl (C₂H₅) groups at the 1,1-positions and methyl (CH₃) groups at the 4,4-positions.

Properties

CAS No. |

14866-81-0 |

|---|---|

Molecular Formula |

C6H16N4 |

Molecular Weight |

144.22 g/mol |

IUPAC Name |

N-(dimethylaminodiazenyl)-N-ethylethanamine |

InChI |

InChI=1S/C6H16N4/c1-5-10(6-2)8-7-9(3)4/h5-6H2,1-4H3 |

InChI Key |

ACWGYOPNCRGEKM-UHFFFAOYSA-N |

SMILES |

CCN(CC)N=NN(C)C |

Canonical SMILES |

CCN(CC)N=NN(C)C |

Synonyms |

1,1-Diethyl-4,4-dimethyl-2-tetrazene |

Origin of Product |

United States |

Scientific Research Applications

Inverse Electron Demand Diels–Alder Reaction

One of the most promising applications of 2-tetrazene is in the field of chemical biology, specifically through its involvement in the inverse electron demand Diels–Alder (IEDDA) reaction. This reaction allows for selective labeling of biomolecules within living organisms, making it an invaluable tool in imaging and therapeutic applications .

Applications in Imaging and Therapeutics

The exceptional kinetics of the IEDDA reaction enable rapid reactions even at low concentrations of reactants. This has facilitated advancements in live-cell imaging techniques where tetrazine derivatives are used to label proteins or other biomolecules for tracking purposes . Furthermore, recent studies have explored the use of IEDDA in drug delivery systems and multimodal imaging technologies, showcasing its versatility across various biological applications.

Case Studies

Case Study: Synthesis of Tetrazene Derivatives

In a study published by Carlos Miró Sabaté et al., various tetrazene derivatives were synthesized and characterized. The research highlighted the potential of these compounds as low-toxicity energetic materials with favorable thermal stability and performance characteristics . The authors emphasized the importance of understanding the structure-activity relationship to optimize these compounds for specific applications.

Case Study: Bioorthogonal Chemistry

Another significant application was demonstrated through bioorthogonal chemistry where tetrazine ligation was utilized for selective labeling in live-cell environments. This method has been applied to track cellular processes and develop new therapeutic strategies against diseases such as cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key properties of 2-Tetrazene, 1,1-diethyl-4,4-dimethyl- with its structural analogs:

Note: Properties for 1,1-diethyl-4,4-dimethyl-2-tetrazene are inferred due to lack of direct evidence.

Key Findings:

Molecular Weight and Substituent Effects: The tetraethyl derivative (172.27 g/mol) has the highest molecular weight due to its bulkier ethyl groups, followed by the diethyl-dimethyl analog (calculated 144.22 g/mol) and the tetramethyl derivative (116.16 g/mol) .

Toxicity: The tetramethyl analog exhibits moderate acute toxicity (LD₅₀ = 100 mg/kg in rats), suggesting that alkyl chain length may influence biological activity . No toxicity data are available for ethyl-substituted derivatives.

Structural and Electronic Properties :

- Ethyl and methyl groups are electron-donating, which could stabilize the tetrazene core. However, larger substituents (e.g., benzyl in the tetrabenzyl derivative) may further alter solubility and reactivity .

Research Implications

- The diethyl-dimethyl variant’s intermediate substituent size may balance reactivity and stability, making it a candidate for specialized applications (e.g., energetic materials or polymerization initiators).

- Further studies are needed to characterize its physical properties (e.g., melting point, solubility) and synthetic pathways.

Preparation Methods

Reaction Protocol

-

Reactants :

-

1,1-Diethylhydrazine (20 mmol)

-

1,1-Dimethylhydrazine (20 mmol)

-

Aqueous monochloramine (NH₂Cl, 40 mmol)

-

Diethyl ether (3 × 50 mL for extraction)

-

-

Procedure :

-

Combine hydrazines in anhydrous ethanol at -10°C.

-

Add monochloramine dropwise with vigorous stirring.

-

Warm to room temperature and stir for 1.5 hours.

-

Extract with diethyl ether, dry over Na₂SO₄, and distill under reduced pressure (0.05 bar, 40°C).

-

-

Yield and Characterization :

This method’s key advantage lies in its simplicity, though regioselectivity challenges may arise due to competing symmetric coupling pathways.

Nitrile-Hydrazine Condensation

A patent by CN112010817A describes a scalable method for tetrazene derivatives using nitriles and hydrazine hydrate, adaptable to synthesize 1,1-diethyl-4,4-dimethyl-2-tetrazene.

Reaction Protocol

-

Reactants :

-

Methyl cyanide (CH₃CN, 30 mmol)

-

Ethyl cyanide (CH₃CH₂CN, 30 mmol)

-

Hydrazine hydrate (N₂H₄·H₂O, 60 mmol)

-

Thiol catalyst (e.g., mercaptoethanol, 5 mol%)

-

Oxidant (H₂O₂, 30% w/v)

-

-

Procedure :

-

Dissolve nitriles and catalyst in ethanol.

-

Add hydrazine hydrate at 0°C and stir for 6 hours.

-

Mix with H₂O₂, adjust pH to 3–4 using HCl, and reflux for 2 hours.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate).

-

-

Yield and Characterization :

This method tolerates diverse nitriles but requires careful pH control to prevent over-oxidation.

Alkylation of Preformed Tetrazene Salts

Sabaté et al. demonstrated anion exchange in tetrazenium salts, a strategy applicable to introduce ethyl and methyl groups.

Reaction Protocol

-

Reactants :

-

1,1,4,4-Tetramethyl-2-tetrazenium chloride (10 mmol)

-

Ethyl iodide (C₂H₅I, 40 mmol)

-

AgNO₃ (20 mmol)

-

-

Procedure :

-

Dissolve tetrazenium chloride in acetone.

-

Add AgNO₃ to precipitate AgCl, then add ethyl iodide.

-

Stir at 50°C for 12 hours, filter, and evaporate solvent.

-

-

Yield and Characterization :

This method’s modularity allows sequential alkylation, though steric hindrance from ethyl groups may reduce efficiency.

Nitrosation of Substituted Aminoguanidines

Historical patents (US1859529A) describe tetrazene synthesis via nitrosation, adaptable to asymmetric derivatives.

Reaction Protocol

-

Reactants :

-

1,1-Diethyl-4,4-dimethylaminoguanidine nitrate (15 mmol)

-

Sodium nitrite (NaNO₂, 30 mmol)

-

-

Procedure :

-

Dissolve aminoguanidine salt in water at 25°C.

-

Add NaNO₂ solution, maintain pH 6–7 with NH₄OH.

-

Heat to 40–50°C until precipitation completes (3–4 hours).

-

-

Yield and Characterization :

This method excels in crystallinity but requires hazardous nitrosating agents.

Reductive Amination of Tetrazines

Although tetrazines differ from tetrazenes, hydrogenation of 3,6-diethyl-1,2-dimethyl-1,2,4,5-tetrazine (from) offers a viable pathway.

Reaction Protocol

-

Reactants :

-

3,6-Diethyl-1,2-dimethyl-1,2,4,5-tetrazine (10 mmol)

-

H₂ (1 atm), Pd/C (5 wt%)

-

-

Procedure :

-

Suspend tetrazine in ethanol with Pd/C.

-

Hydrogenate at 25°C for 24 hours, filter, and concentrate.

-

-

Yield and Characterization :

This method’s drawback is the need for pre-functionalized tetrazines, complicating scalability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Oxidative Coupling | 85–90 | 98 | High regioselectivity | Symmetric byproducts |

| Nitrile Condensation | 51–60 | 95 | Broad substrate scope | pH sensitivity |

| Alkylation | 70–75 | 97 | Modular functionalization | Steric hindrance |

| Nitrosation | 65–70 | 96 | Excellent crystallinity | Hazardous reagents |

| Reductive Amination | 55–60 | 94 | Mild conditions | Multi-step synthesis |

Q & A

Q. What are the recommended spectroscopic techniques for characterizing the electronic structure of 1,1-diethyl-4,4-dimethyl-2-tetrazene, and how do ionization energy (IE) measurements inform its reactivity?

Answer: Photoelectron spectroscopy (PE) is critical for determining ionization energies, which reflect the compound’s electronic structure. For related tetramethyl and tetraethyl tetrazene derivatives, vertical ionization energies range from 7.0–7.7 eV, measured via PE experiments . These values correlate with the stability of the highest occupied molecular orbital (HOMO), which influences reactivity in redox reactions. For methodological rigor, combine PE with computational simulations (e.g., DFT) to validate experimental IE values and assign electronic transitions.

Q. How can conflicting data on reaction mechanisms for 2-tetrazene synthesis under acidic vs. basic conditions be resolved?

Answer: Evidence suggests that 2-tetrazene formation under acidic conditions (e.g., permanganate oxidation of 1-alkoxycarbonyl-1-alkylhydrazines) bypasses enamine intermediates typically observed in basic conditions . To resolve contradictions:

- Use isotopic labeling (e.g., ) to track nitrogen pathways.

- Perform kinetic studies (stopped-flow UV-Vis) to identify rate-determining steps.

- Compare product distributions (GC-MS) under varying pH to isolate mechanistic pathways.

Q. What safety protocols are essential for handling alkyl-substituted tetrazenes like 1,1-diethyl-4,4-dimethyl-2-tetrazene in laboratory settings?

Answer: While specific toxicity data for the diethyl-dimethyl variant is limited, extrapolate from tetramethyl-2-tetrazene (oral LD₅₀: ~100–500 mg/kg) . Key protocols:

- Use fume hoods and personal protective equipment (PPE) during synthesis.

- Monitor for gas evolution (e.g., ) during decomposition .

- Store in inert atmospheres (argon) to prevent autoignition.

Advanced Research Questions

Q. How can computational modeling predict the thermal stability and decomposition pathways of 1,1-diethyl-4,4-dimethyl-2-tetrazene?

Answer: Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) of N–N bonds. For example:

- Simulate transition states for N–N bond cleavage using Gaussian or ORCA software.

- Validate with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect exothermic decomposition events.

- Cross-reference with mass spectrometry (EI-MS) fragmentation patterns from related compounds (e.g., ions at 9.9 eV) .

Q. What methodologies address discrepancies in the synthesis yields of 2-tetrazenes via oxidative coupling of hydrazines?

Answer: Low yields in permanganate-mediated oxidations (e.g., 1-alkoxycarbonyl-1-alkylhydrazines) may arise from competing decomposition pathways . Mitigation strategies:

- Optimize solvent polarity (e.g., aqueous dioxane vs. pure dioxane) to stabilize intermediates.

- Use alternative oxidants (e.g., ) under controlled temperatures.

- Monitor reaction progress in situ via or FTIR to identify side products.

Q. How do steric effects from ethyl and methyl substituents influence the regioselectivity of 2-tetrazene reactions?

Answer: Steric hindrance from ethyl groups at N1/N1' positions directs reactivity toward less hindered sites (e.g., N4/N4' methyl groups). Methodological approaches:

Q. What advanced spectroscopic techniques validate the tautomeric equilibria of 2-tetrazenes in solution?

Answer: Dynamic - and spectroscopy at variable temperatures can detect tautomeric shifts (e.g., hydrazone ↔ tetrazene). For example:

- Assign chemical shifts using heteronuclear correlation (HMBC) experiments .

- Compare with gas-phase IR spectroscopy to rule out solvent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.